molecular formula C16H14N2O2 B2972165 (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(p-tolyl)acrylamide CAS No. 327075-37-6

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(p-tolyl)acrylamide

Cat. No. B2972165
CAS RN: 327075-37-6
M. Wt: 266.3
InChI Key: IVQBXLFDKBOALG-UKTHLTGXSA-N
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Description

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(p-tolyl)acrylamide, also known as TAE684, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. TAE684 is a selective inhibitor of the anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is overexpressed in various types of cancer, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma (ALCL).

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for the compound (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(p-tolyl)acrylamide, but unfortunately, there seems to be a lack of available online resources detailing its applications in scientific research.

However, compounds with similar structures are often found in databases related to medicinal plants and phytochemistry, such as the IMPPAT database , which suggests that similar compounds may have applications in medicinal chemistry and therapeutics.

properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-3-6-14(7-4-11)18-16(19)13(10-17)9-15-8-5-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQBXLFDKBOALG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide

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